molecular formula C24H20FNO4S B2964517 5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one CAS No. 1021265-17-7

5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one

Numéro de catalogue: B2964517
Numéro CAS: 1021265-17-7
Poids moléculaire: 437.49
Clé InChI: LCESUBUOCYDSOA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is a pyrrolone derivative characterized by the following structural features:

  • Position 1: A 4-methylphenyl group, contributing steric bulk and lipophilicity.
  • Position 3: A hydroxyl group, enabling hydrogen bonding and influencing solubility.
  • Position 5: A 4-fluorophenyl group, offering electronic modulation via the fluorine atom’s inductive effects.

Its structural uniqueness lies in the sulfonyl group at position 4, distinguishing it from analogues with benzoyl or other acyl substituents.

Propriétés

IUPAC Name

2-(4-fluorophenyl)-4-hydroxy-1-(4-methylphenyl)-3-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO4S/c1-15-3-11-19(12-4-15)26-21(17-7-9-18(25)10-8-17)23(22(27)24(26)28)31(29,30)20-13-5-16(2)6-14-20/h3-14,21,27H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCESUBUOCYDSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(C(=C(C2=O)O)S(=O)(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of 5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one involves several steps, including the formation of the pyrrol-2-one core and the introduction of various substituents. Common synthetic routes may involve:

    Formation of the Pyrrol-2-one Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The fluorophenyl, hydroxy, methylbenzenesulfonyl, and methylphenyl groups can be introduced through various substitution reactions, often using reagents such as fluorobenzene, sulfonyl chlorides, and methylbenzene derivatives.

    Reaction Conditions: These reactions typically require specific conditions, such as the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.

Analyse Des Réactions Chimiques

5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used, such as lithium aluminum hydride.

    Major Products: These reactions can yield various products, such as ketones, alcohols, and substituted aromatic compounds, depending on the specific reagents and conditions used.

Applications De Recherche Scientifique

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a starting point for the development of biologically active molecules.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mécanisme D'action

The mechanism of

Activité Biologique

5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with significant biological activity. Its unique structure, characterized by a pyrrolidine ring and various functional groups, positions it as a candidate for therapeutic applications, particularly in the context of metabolic disorders and cancer treatment.

Molecular Characteristics

  • Molecular Formula: C24H20FNO4S
  • Molecular Weight: 440.49 g/mol
  • IUPAC Name: 5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one

Biological Activity

The compound exhibits a range of biological activities that are primarily linked to its interaction with various enzymes and cellular pathways. Key areas of research include:

  • Antidiabetic Activity: Preliminary studies suggest that this compound may have significant antidiabetic properties. It has been shown to inhibit key enzymes involved in glucose metabolism, which can be beneficial in managing diabetes mellitus. For instance, molecular docking studies indicate strong interactions with aldose reductase, an enzyme implicated in diabetic complications .
  • Anticancer Potential: The compound's ability to modulate signaling pathways relevant to cancer cell proliferation and survival is under investigation. It has been suggested that the presence of the fluorophenyl and sulfonyl groups enhances its efficacy against certain cancer cell lines.

The biological activity of 5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one involves several mechanisms:

  • Enzyme Inhibition: The compound acts as an inhibitor for enzymes such as aldose reductase and protein tyrosine phosphatase 1B (PTP1B), which are critical in glucose metabolism and insulin signaling pathways .
  • Cell Signaling Modulation: It may influence various signaling cascades that regulate cell growth and apoptosis, potentially leading to reduced tumor growth in cancer models.

In Vitro Studies

Recent studies have demonstrated the compound's effectiveness in vitro:

  • Aldose Reductase Inhibition: IC50 values were reported at 0.25 mM for related compounds, indicating potential for therapeutic use in diabetic conditions .
  • PTP1B Inhibition: Compounds similar to this pyrrolidine derivative showed IC50 values around 7.31 μM, suggesting significant inhibition capabilities .

In Vivo Studies

In vivo studies are still limited but are essential for understanding the full therapeutic potential:

  • Initial animal studies indicate promising results regarding blood glucose regulation and tumor growth suppression, warranting further exploration.

Comparative Analysis

Compound NameStructureBiological ActivityIC50 (µM)
5cPyrrolidine derivativeAldose reductase inhibitor0.25
5eSimilar structurePTP1B inhibitor7.31

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Structural Variations and Substituent Effects

Key analogues from the evidence are compared below, focusing on substituent variations and their implications:

Table 1: Substituent Variations and Molecular Formulas
Compound ID/Ref. Position 1 Position 4 Position 5 Molecular Formula
Target Compound 4-methylphenyl 4-methylbenzenesulfonyl 4-fluorophenyl C₂₅H₂₂FNO₄S (inferred)
Compound 20 2-hydroxypropyl 4-methylbenzoyl 4-tert-butylphenyl C₂₅H₃₀NO₄
Compound 23 2-hydroxypropyl 4-methylbenzoyl 4-trifluoromethoxyphenyl C₂₂H₂₁F₃NO₅
Compound 25 2-hydroxypropyl 4-methylbenzoyl 3-trifluoromethylphenyl C₂₂H₂₁F₃NO₄
3-(imidazol-1-yl)propyl 4-fluorobenzoyl 4-fluorophenyl C₂₆H₂₂F₂N₂O₃
furan-2-ylmethyl 3-fluoro-4-methylbenzoyl 4-ethylphenyl C₂₅H₂₂FNO₄
3-pyridinylmethyl 3-fluoro-4-methoxybenzoyl 4-(benzyloxy)phenyl C₃₁H₂₅FN₂O₅

Key Observations :

  • Position 4: The target’s sulfonyl group is distinct from benzoyl derivatives (e.g., compounds 20, 23, 25).
  • Position 5 : Fluorine substituents (target and ) contrast with bulkier groups like tert-butyl (compound 20) or trifluoromethoxy (compound 23). Smaller substituents may improve membrane permeability .
  • Position 1 : The 4-methylphenyl group in the target differs from hydroxypropyl or heteroaromatic substituents (e.g., imidazole in ), which could alter solubility and pharmacokinetics .

Physicochemical Properties

  • Mass Spectrometry : Analogues show precise mass data (e.g., compound 23: m/z 436.1570 [M+H]⁺), confirming molecular formulas. The target would require similar validation .

Structural Characterization Tools

Crystallographic data for analogues were likely generated using SHELXL () and visualized via ORTEP-3 (). These tools ensure accurate determination of bond lengths, angles, and anisotropic displacement parameters, critical for understanding structure-activity relationships .

Q & A

Basic: What synthetic methodologies are effective for preparing this pyrrol-2-one derivative?

Answer:
The compound can be synthesized via base-assisted cyclization of precursor enamines or hydroxy-pyrrolones. For example, analogous compounds (e.g., 3,5-diarylsubstituted dihydro-2H-pyrrol-2-ones) are prepared by reacting substituted anilines or phenols with hydroxy-pyrrolone intermediates under reflux in ethanol or THF, followed by acid quenching . Key steps include:

  • Cyclization: Use of NaOEt or KOtBu as a base to facilitate ring closure.
  • Purification: Recrystallization from ethanol or ethyl acetate to isolate solids (yields ~40–63%) .
  • Characterization: Confirm purity via melting point analysis and spectroscopic methods (e.g., 1^1H/13^{13}C NMR, FTIR) .

Basic: How should researchers approach structural characterization of this compound?

Answer:
A multi-technique approach is critical:

  • NMR Spectroscopy: Analyze 1^1H NMR for aromatic proton splitting patterns (e.g., 4-fluorophenyl groups show coupling constants JHF810 HzJ_{H-F} \approx 8–10\ \text{Hz}) and hydroxy proton signals (broad singlet at δ ~12 ppm) .
  • FTIR: Identify key functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm1^{-1}, lactone C=O at ~1700 cm1^{-1}) .
  • HRMS: Confirm molecular ion peaks (e.g., [M+H]+^+ or [M+Na]+^+) with mass accuracy <5 ppm .

Advanced: How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?

Answer:
Discrepancies often arise from dynamic processes (e.g., tautomerism) or impurities. Mitigation strategies include:

  • Variable-Temperature NMR: Probe tautomeric equilibria (e.g., lactone vs. enol forms) by acquiring spectra at 25°C and 60°C .
  • 2D NMR (COSY, HSQC): Resolve overlapping signals and assign quaternary carbons (e.g., sulfonyl-attached carbons via HMBC) .
  • X-ray Crystallography: Resolve absolute configuration and confirm substituent positions (e.g., phenyl ring dihedral angles) .

Advanced: What computational methods predict the compound’s electronic properties and reaction mechanisms?

Answer:
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level is effective for:

  • Electronic Properties: Calculate HOMO/LUMO energies to assess nucleophilic/electrophilic sites .
  • Mechanistic Insights: Model cyclization pathways (e.g., transition-state energies for base-assisted ring closure) .
  • Solvent Effects: Use Polarizable Continuum Models (PCM) to simulate reaction environments (e.g., ethanol vs. THF) .

Basic: What are the solubility challenges, and how can purification be optimized?

Answer:
The compound’s sulfonyl and fluorophenyl groups confer low polarity, limiting solubility in aqueous media. Strategies include:

  • Solvent Screening: Test DMSO, DMF, or dichloromethane for dissolution.
  • Recrystallization: Use mixed solvents (e.g., ethanol:water 3:1) to improve crystal yield .
  • Chromatography: Employ silica gel columns with ethyl acetate/hexane gradients (10–50%) for impurities .

Advanced: How can researchers elucidate the mechanism of base-assisted cyclization in synthesis?

Answer:
Mechanistic studies require:

  • Kinetic Profiling: Monitor reaction progress via in-situ IR or LC-MS to identify intermediates (e.g., enamine vs. carbocation) .
  • Isotopic Labeling: Use 18^{18}O-labeled water to trace lactone formation pathways .
  • DFT Transition-State Analysis: Validate proposed intermediates (e.g., six-membered cyclic transition states in cyclization) .

Advanced: What strategies ensure accurate crystal structure determination for this compound?

Answer:

  • Crystallization Conditions: Optimize slow evaporation from acetone or acetonitrile to grow diffraction-quality crystals .
  • X-ray Data Collection: Use Cu-Kα radiation (λ = 1.54178 Å) at 100 K to minimize thermal motion .
  • Refinement: Apply SHELXL for structure solution, ensuring R-factor <5% and electron density maps confirming sulfonyl group orientation .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.